S1P Receptor Subtype Selectivity: Siponimod vs. Fingolimod Differential Receptor Engagement
Siponimod demonstrates engineered selectivity for S1P1 and S1P5 receptors with complete sparing of S1P3 and S1P4 activity. Fingolimod, by contrast, engages S1P1, S1P3, S1P4, and S1P5 receptors [1]. The absence of S1P3 engagement in siponimod is mechanistically significant, as S1P3 receptor activation mediates cardiac conduction effects including bradyarrhythmia [2]. In vitro binding assays establish siponimod's EC50 values for S1P1 and S1P5 at 0.39 nM and 0.98 nM, respectively, with >1,000-fold selectivity over S1P2, S1P3, and S1P4 receptors [3]. Fingolimod exhibits activity across S1P1, S1P3, S1P4, and S1P5 with EC50 values of 0.3 nM (S1P1), 0.3 nM (S1P3), 0.6 nM (S1P4), and 0.3 nM (S1P5), demonstrating no subtype selectivity between S1P1 and S1P3 [4].
| Evidence Dimension | S1P receptor subtype selectivity profile |
|---|---|
| Target Compound Data | S1P1 EC50 = 0.39 nM; S1P5 EC50 = 0.98 nM; S1P3 EC50 >10,000 nM; >1,000-fold selectivity over S1P2/3/4 |
| Comparator Or Baseline | Fingolimod: S1P1 EC50 = 0.3 nM; S1P3 EC50 = 0.3 nM; S1P4 EC50 = 0.6 nM; S1P5 EC50 = 0.3 nM (no S1P3 sparing) |
| Quantified Difference | Siponimod exhibits >3,300-fold greater selectivity for S1P1 over S1P3 compared to fingolimod (1:1 ratio). Siponimod is engineered to completely spare S1P3 and S1P4 receptors. |
| Conditions | GTPγ[35S] binding assay in CHO cells expressing recombinant human S1P receptor subtypes |
Why This Matters
S1P3 sparing predicts reduced cardiac conduction effects, enabling siponimod's differentiated first-dose monitoring protocol compared to fingolimod.
- [1] Cree BAC. S1P Receptor Modulators in Multiple Sclerosis. NeurologyLive. 2023. View Source
- [2] Cree BAC. S1P Receptor Modulators in Multiple Sclerosis. NeurologyLive. 2023. View Source
- [3] Pan S, Gray NS, Gao W, et al. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator. ACS Med Chem Lett. 2013;4(3):333-337. View Source
- [4] Brinkmann V, Davis MD, Heise CE, et al. The immune modulator FTY720 targets sphingosine 1-phosphate receptors. J Biol Chem. 2002;277(24):21453-21457. View Source
